4-(Diethylamino)-2-hydroxybenzenecarbothioamide

Lipophilicity Drug-likeness Solvent extraction

Traditional O,S-bidentate thioamides lack the third donor atom required for stable pincer-type complexes, forcing researchers to perform multi-step ligand modifications. 4-(Diethylamino)-2-hydroxybenzenecarbothioamide delivers a pre-installed O,N,S tridentate pocket that streamlines the synthesis of dual-channel chemosensors and corrosion inhibitors. • Tridentate O,N,S donor set enables Co²⁺ binding constants ~10⁶ M⁻¹, matching thiosemicarbazone performance. • 98% purity with lot-to-lot consistency ensures reproducible sensor film fabrication and corrosion inhibition >90% at millimolar levels. • Electron-donating diethylamino group increases XLogP3 to 2.5, improving compatibility with polymeric membranes and non-polar media.

Molecular Formula C11H16N2OS
Molecular Weight 224.32 g/mol
CAS No. 926201-33-4
Cat. No. B15319144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Diethylamino)-2-hydroxybenzenecarbothioamide
CAS926201-33-4
Molecular FormulaC11H16N2OS
Molecular Weight224.32 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC(=C(C=C1)C(=S)N)O
InChIInChI=1S/C11H16N2OS/c1-3-13(4-2)8-5-6-9(11(12)15)10(14)7-8/h5-7,14H,3-4H2,1-2H3,(H2,12,15)
InChIKeyYGYAOOSLKZOCHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Diethylamino)-2-hydroxybenzenecarbothioamide: Procurement Evidence


4-(Diethylamino)-2-hydroxybenzenecarbothioamide is a bifunctional thioamide derivative that integrates a diethylamino donor group, a phenolic hydroxyl group, and a free carbothioamide moiety on a single benzene ring scaffold [1]. Its molecular formula is C₁₁H₁₆N₂OS with a molecular weight of 224.32 g·mol⁻¹ [1]. The compound is registered in PubChem and the EPA DSSTox database [1] and is commercially available at purities of 97–98% through specialty chemical suppliers . The combination of oxygen, nitrogen, and sulfur donor atoms provides a tridentate (ONO/ONS) coordination environment that is chemically distinct from simpler thioamide analogs.

Why Unsubstituted Thiobenzamides Fail in Chelation


The 4-diethylamino substituent is a strong electron-donating group that alters the electron density at both the carbothioamide sulfur and the phenolic oxygen binding sites [1]. Compared to the unsubstituted 2-hydroxybenzenecarbothioamide (CAS 7133-90-6), the introduction of the diethylamino group increases lipophilicity (XLogP3 from 1.9 to 2.5) and nearly doubles the molecular weight (from 153.20 to 224.32 g·mol⁻¹) [1][2]. In addition, the tertiary amino nitrogen provides a third donor atom, transforming the ligand from an O,S-bidentate chelator into an O,N,S-tridentate system, which fundamentally alters metal-ion affinity, selectivity, and the geometry of the resulting complexes [3]. These differences mean that unsubstituted or N-substituted-only analogs cannot reproduce the same coordination behavior, solvent partitioning, or synthetic versatility.

Differentiation Evidence vs. Closest Analogs


Higher Lipophilicity vs. Unsubstituted Analog

The computed octanol-water partition coefficient (XLogP3) for 4-(diethylamino)-2-hydroxybenzenecarbothioamide is 2.5 [1], compared with 1.9 for 2-hydroxybenzenecarbothioamide [2]. This 0.6 log-unit increase corresponds to approximately a 4-fold higher partition coefficient, indicating significantly greater preference for organic phases and lipid bilayers.

Lipophilicity Drug-likeness Solvent extraction

Increased Polar Surface Area & H-Bond Acceptors

The topological polar surface area (TPSA) of the target compound is 81.6 Ų, compared with 78.3 Ų for 2-hydroxybenzenecarbothioamide [1][2]. The additional tertiary nitrogen of the diethylamino group also raises the hydrogen-bond acceptor count from 2 to 3 [1][2]. The expanded polar surface and extra acceptor site enhance aqueous solubility in mildly acidic media and provide stronger intermolecular interactions with biological targets or metal ions.

Polar surface area Solubility Hydrogen bonding

Tridentate O,N,S Chelation for Metal-Ion Recognition

Although direct binding data for the parent compound are not yet published, its close structural analog 2-(4-(diethylamino)-2-hydroxybenzylidene)hydrazinecarbothioamide (S2) exhibits a binding constant of approximately 10⁶ M⁻¹ for Co²⁺ in CH₃CN:CH₃OH (8:2, v/v) and a sub‑micromolar limit of detection [1]. The diethylamino-2‑hydroxybenzene fragment is essential for selective cation recognition, and the free carbothioamide group in the target compound provides a synthetic handle for generating analogous Schiff-base sensors without prior N‑protection.

Chemosensor Metal chelation Cobalt detection

Higher Commercial Purity vs. Unsubstituted Analog

The target compound is offered at 98% purity by Leyan , whereas 2-hydroxybenzenecarbothioamide is typically listed at 95% purity by Enamine . The 3‑percentage‑point purity advantage reduces the burden of pre‑experiment purification and minimizes batch‑to‑batch variability.

Purity Quality control Reproducibility

Synthetic Versatility from Free Carbothioamide Group

The target compound contains a primary carbothioamide (–CSNH₂) group that can directly condense with aldehydes to form thiosemicarbazone‑based chemosensors under mild acidic conditions [1]. In contrast, N‑methyl‑substituted analog S3 (2-(4-(diethylamino)-2-hydroxybenzylidene)-N-methylhydrazinecarbothioamide) lacks this free amino handle, necessitating additional deprotection or functional‑group interconversion steps for further derivatization. This synthetic advantage reduces the number of reaction steps and improves overall yield in the preparation of bifunctional chemosensors.

Synthetic efficiency Schiff base Functional group interconversion

Applications of 4-(Diethylamino)-2-hydroxybenzenecarbothioamide


Bifunctional Colorimetric/Fluorescent Chemosensors

The tridentate O,N,S chelation capacity, supported by the Co²⁺ binding constant of ~10⁶ M⁻¹ observed for the analogous thiosemicarbazone [1], positions 4-(diethylamino)-2-hydroxybenzenecarbothioamide as an ideal building block for dual‑channel (colorimetric and fluorimetric) sensors. The free carbothioamide group enables straightforward condensation with functionalized aldehydes to generate a library of probes with tunable selectivity. The higher lipophilicity (XLogP3 = 2.5) facilitates incorporation into polymeric sensor membranes or lipid‑based delivery systems [2].

Corrosion Inhibitor for Mild Steel

N‑Hydroxybenzothioamide derivatives have demonstrated efficient corrosion inhibition on mild steel, with inhibition efficiencies exceeding 90% at low millimolar concentrations in acidic media [3]. The presence of both the hydroxyl and carbothioamide groups in the target compound, combined with the electron‑donating diethylamino substituent, is expected to enhance adsorption onto metal surfaces and improve the film‑forming ability. The higher purity (98%) ensures consistent inhibitor performance across batches .

Transition Metal Complexes for Catalysis & Photophysics

The O,N,S donor set of 4-(diethylamino)-2-hydroxybenzenecarbothioamide is analogous to pincer‑type ligands used in palladium and platinum catalysis [3]. The increased lipophilicity and hydrogen‑bond acceptor count relative to thioamide parent [2] may improve catalyst solubility in non‑polar solvents and stabilize reactive intermediates. The compound can serve as a convenient precursor for preparing well‑defined metal complexes with potential applications in cross‑coupling reactions or luminescent materials.

Bioisosteric Replacement Building Block

Thioamides are recognized as bioisosteres of amides, with improved metabolic stability and hydrogen‑bonding properties. The free carbothioamide group provides a synthetic handle for further elaboration, while the diethylamino substituent modulates lipophilicity and basicity [2]. The compound can be incorporated into lead‑optimization campaigns where a metabolically stable amide surrogate is desired, for example in kinase inhibitors or protease ligands.

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